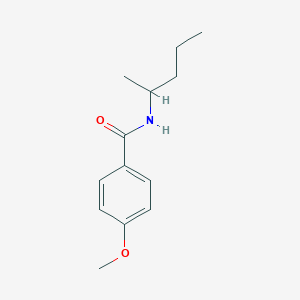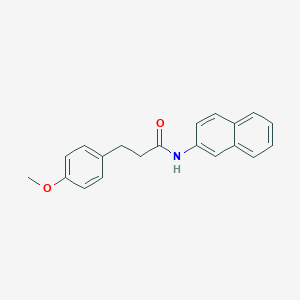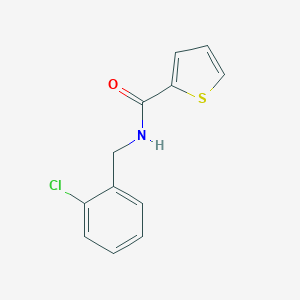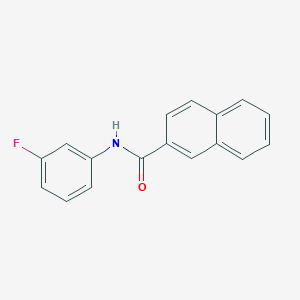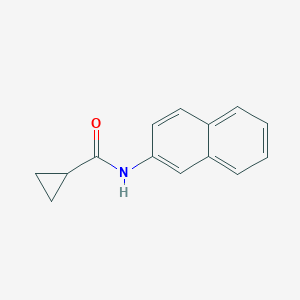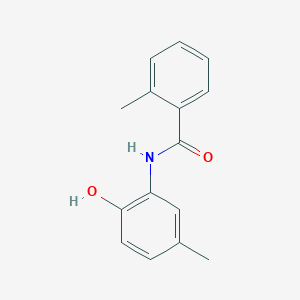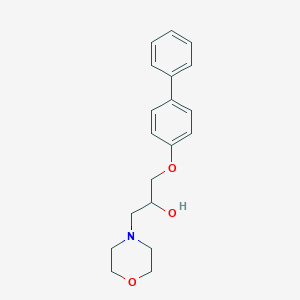
1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol, also known as MPP, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of beta-adrenergic agonists and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
Target of Action
The primary target of 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of myelin sheaths in peripheral nerve cells .
Mode of Action
It is known to interact with its target, beta-secretase 1 . The compound’s morpholine ring and phenylphenoxy group could potentially interact with the active site of the enzyme, leading to changes in its activity.
Biochemical Pathways
Given its target, it may influence pathways related to the metabolism of myelin proteins .
Result of Action
Its interaction with beta-secretase 1 suggests it may influence the formation of myelin sheaths .
Action Environment
Advantages and Limitations for Lab Experiments
1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying beta-adrenergic signaling pathways. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in experiments.
However, there are also limitations to the use of this compound in lab experiments. It has been shown to have some toxicity in certain cell types, which can limit its use in certain experiments. Additionally, this compound has been shown to have variable effects in different cell types, which can make it difficult to interpret results.
Future Directions
There are several potential future directions for research on 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol. One area of interest is the development of more selective beta-adrenergic agonists that can target specific beta-adrenergic receptors. Additionally, there is potential for the use of this compound in the treatment of other diseases, such as diabetes and obesity. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol involves the reaction of morpholine, 4-phenylphenol, and 3-chloro-1,2-propanediol in the presence of a base catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have bronchodilator properties, making it a potential treatment for asthma and chronic obstructive pulmonary disease (COPD). Additionally, this compound has been studied for its potential use in the treatment of heart failure and hypertension.
properties
IUPAC Name |
1-morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c21-18(14-20-10-12-22-13-11-20)15-23-19-8-6-17(7-9-19)16-4-2-1-3-5-16/h1-9,18,21H,10-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOKHYRYUFMOIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






